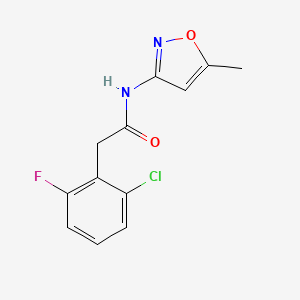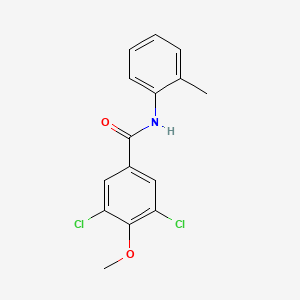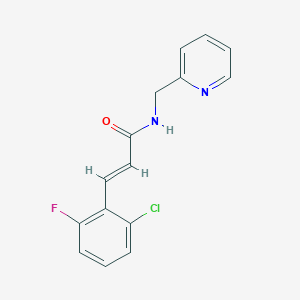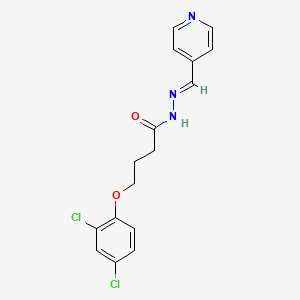
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol in lab experiments is its ability to modulate multiple signaling pathways in cells. This makes it a potentially useful tool for studying various biological processes. However, one limitation is that the compound may have off-target effects on other cellular processes, which could complicate data interpretation.
Future Directions
There are several future directions for research on 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol. One direction is to further investigate its potential as a fluorescent probe for metal ion detection in biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects in cells.
Synthesis Methods
The synthesis of 3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has been reported in several studies. One of the most common methods involves the reaction of 3-chloro-2-buten-1-ol with 8-methoxy-2-methyl-4-quinolinecarbaldehyde in the presence of a thiol catalyst. The reaction results in the formation of the desired product with a yield of around 60-70%.
Scientific Research Applications
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinethiol has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-9(16)7-8-11-10(2)17-14-12(15(11)19)5-4-6-13(14)18-3/h4-7H,8H2,1-3H3,(H,17,19)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETVDDXKLRGJM-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=S)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinoline-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)




![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)


![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)


![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)